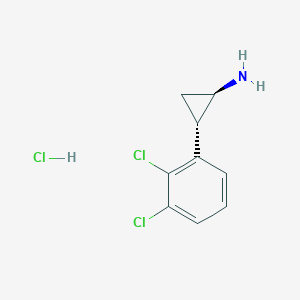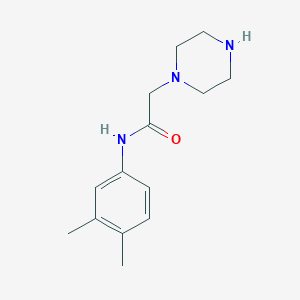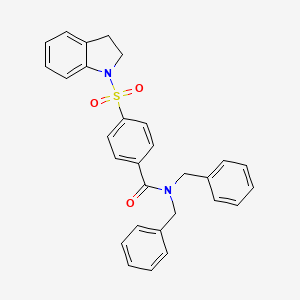
6-羟基嘧啶-4-羧酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO3 and a molecular weight of 162.08 g/mol . . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
科学研究应用
Sodium 6-hydroxypyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with biological systems.
作用机制
Biochemical Pathways
Without knowledge of its primary targets, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Sodium 6-hydroxypyrimidine-4-carboxylate is currently unknown .
Result of Action
Without a clear understanding of its mode of action and biochemical pathways, it is difficult to describe the specific molecular and cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of Sodium 6-hydroxypyrimidine-4-carboxylate .
生化分析
Cellular Effects
It is plausible that, like other pyrimidines, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving Sodium 6-hydroxypyrimidine-4-carboxylate are not well-characterized. Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of sodium 6-hydroxypyrimidine-4-carboxylate typically involves the reaction of uracil derivatives with sodium hydroxide. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Starting Material: Uracil or its derivatives.
Reagents: Sodium hydroxide (NaOH).
化学反应分析
Sodium 6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Sodium 6-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
What sets sodium 6-hydroxypyrimidine-4-carboxylate apart is its unique structure, which includes a carboxylate group at the 4-position and a hydroxyl group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
sodium;6-oxo-1H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJNPSTCFWKMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138010-70-3 |
Source


|
| Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)

![5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2565165.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)





![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)
![4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2565177.png)

